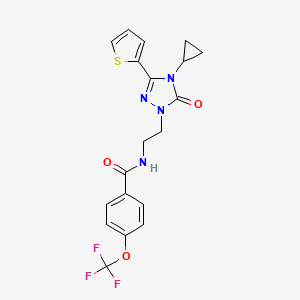

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide

Description

The compound N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide features a 1,2,4-triazole core substituted with a cyclopropyl group at position 4, a thiophen-2-yl moiety at position 3, and a benzamide side chain containing a trifluoromethoxy group. This structure combines electron-rich (thiophene) and electron-withdrawing (trifluoromethoxy) substituents, which may enhance metabolic stability and binding interactions in pharmacological contexts. The triazole ring exists in a 4,5-dihydro tautomeric form, likely favoring the thione configuration based on spectral trends observed in analogous compounds .

Properties

IUPAC Name |

N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl-1,2,4-triazol-1-yl)ethyl]-4-(trifluoromethoxy)benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17F3N4O3S/c20-19(21,22)29-14-7-3-12(4-8-14)17(27)23-9-10-25-18(28)26(13-5-6-13)16(24-25)15-2-1-11-30-15/h1-4,7-8,11,13H,5-6,9-10H2,(H,23,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXEGUIBCKRNNSJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1N2C(=NN(C2=O)CCNC(=O)C3=CC=C(C=C3)OC(F)(F)F)C4=CC=CS4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17F3N4O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

438.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide is a complex organic compound with significant potential in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Characteristics

The compound features a unique molecular structure characterized by various functional groups that enhance its biological activity. Below is a summary of its chemical properties:

| Property | Value |

|---|---|

| Molecular Formula | C22H23N5O2S |

| Molecular Weight | 421.52 g/mol |

| CAS Number | 1448077-93-7 |

| IUPAC Name | N-[2-(4-cyclopropyl-5-oxo-3-thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl]ethyl]-4-(trifluoromethoxy)benzamide |

The biological activity of this compound can be attributed to several mechanisms:

- Antifungal Activity : The presence of the triazole moiety has been shown to enhance antifungal properties by inhibiting fungal sterol biosynthesis, similar to other triazole derivatives .

- Antibacterial Properties : The compound exhibits antibacterial activity against various Gram-positive and Gram-negative bacteria. Its efficacy is often compared to established antibiotics, with some derivatives showing lower Minimum Inhibitory Concentration (MIC) values than traditional treatments .

- Anti-inflammatory Effects : The structural components contribute to its anti-inflammatory potential by modulating inflammatory pathways and reducing cytokine production .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound and its derivatives:

1. Antifungal Efficacy

A study demonstrated that derivatives containing the trifluoromethoxy group exhibited enhanced antifungal activity against Fusarium oxysporum, with MIC values significantly lower than those of conventional antifungal agents .

2. Antibacterial Activity

Research indicated that compounds similar to this compound showed promising antibacterial effects against Escherichia coli and Klebsiella pneumoniae, with MIC values as low as 12.5 µg/mL .

3. Structure–Activity Relationship (SAR)

SAR studies revealed that modifications in the chemical structure significantly impact biological activity. For instance, the introduction of a trifluoromethyl group was found to enhance antifungal efficacy due to improved lipophilicity and binding affinity to target enzymes involved in fungal metabolism .

Summary of Biological Activities

The following table summarizes the biological activities observed in various studies:

Scientific Research Applications

Pharmacological Applications

1. Antimicrobial Activity

Preliminary studies suggest that compounds similar to N-(2-(4-cyclopropyl-5-oxo-3-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl)-4-(trifluoromethoxy)benzamide exhibit significant antimicrobial properties. The presence of the triazole ring is particularly associated with antifungal activity. Research indicates that triazole derivatives can inhibit the growth of various fungi by interfering with ergosterol biosynthesis, a critical component of fungal cell membranes.

2. Anticancer Potential

The compound's structural features may also confer anticancer properties. Triazole derivatives have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer types. For instance, studies have shown that certain triazole-containing compounds can disrupt the cell cycle and promote programmed cell death in tumor cells .

3. Anti-inflammatory Effects

Research indicates that compounds with similar structures may possess anti-inflammatory properties. The thiophene moiety has been linked to the modulation of inflammatory pathways, potentially making this compound useful in treating conditions characterized by chronic inflammation .

Table 1: Summary of Biological Activities

Case Study: Antifungal Activity

A study conducted on a series of triazole derivatives demonstrated their effectiveness against Candida albicans. The derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antifungal agents. This suggests that this compound could be further developed as a potential antifungal agent.

Case Study: Cancer Cell Lines

In vitro studies on breast cancer cell lines revealed that triazole-based compounds could significantly reduce cell viability through apoptosis induction. The mechanism was linked to the activation of caspases and the downregulation of anti-apoptotic proteins .

Comparison with Similar Compounds

Comparison with Similar 1,2,4-Triazole Derivatives

Table 1: Key Structural Differences

Tautomeric Behavior and Spectral Analysis

The target compound’s triazole ring likely adopts a thione tautomer, as evidenced by:

- IR spectroscopy : Absence of ν(S-H) (~2500–2600 cm⁻¹) and presence of ν(C=O) (~1680 cm⁻¹) from the benzamide and triazole carbonyl .

- NMR : Distinct signals for the cyclopropyl group (δ ~0.5–1.5 ppm) and trifluoromethoxy (δ ~120–125 ppm in ¹³C NMR).

Comparatively, compounds like [7–9] exhibit ν(C=S) at 1247–1255 cm⁻¹ and lack carbonyl bands, confirming their thione configuration .

Electronic and Pharmacokinetic Implications

- Thiophene vs.

- Trifluoromethoxy vs. Sulfonyl : The CF3O group increases lipophilicity (logP) compared to sulfonyl groups, improving membrane permeability but possibly reducing solubility.

- Cyclopropyl vs. Halogens : The cyclopropyl substituent offers steric stabilization without strong electronic effects, possibly reducing metabolic oxidation .

Crystallographic and Computational Insights

The structural determination of such compounds often relies on software like SHELXL () for refinement and WinGX/ORTEP () for visualization. For example:

- SHELXL parameters for the target compound would optimize hydrogen bonding between the triazole’s NH and the benzamide carbonyl.

- Lumping strategies (), though primarily for environmental modeling, highlight how substituent similarity (e.g., electron-withdrawing groups) can guide property predictions.

Q & A

Basic: How can researchers optimize the synthesis of this compound?

Methodological Answer:

The synthesis involves multi-step reactions, with critical variables including solvent choice, temperature, and catalyst selection. For example:

- Solvent Optimization : Polar aprotic solvents (e.g., ethanol or acetonitrile) are preferred for cyclization steps due to their ability to stabilize intermediates .

- Reaction Temperature : Controlled reflux (e.g., 70–80°C) ensures complete conversion of thiosemicarbazide precursors into triazole derivatives .

- Catalyst Use : Coupling agents like EDCI/HOBt may enhance amide bond formation between the triazole and benzamide moieties .

- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) or recrystallization from ethanol improves purity .

Basic: What analytical techniques confirm the molecular structure?

Methodological Answer:

- X-ray Crystallography : Use SHELXL for refinement of crystallographic data to resolve bond lengths and angles, validated via WinGX/ORTEP for visualization .

- Spectroscopy :

Advanced: Does the triazole ring exhibit tautomerism that affects reactivity?

Methodological Answer:

The 1,2,4-triazole core may undergo thione-thiol tautomerism, influencing its electronic properties and binding affinity. To study this:

- Spectroscopic Analysis : Compare ¹H NMR in DMSO-d₆ vs. CDCl₃ to detect solvent-dependent tautomeric shifts .

- Computational Studies : Density Functional Theory (DFT) calculations (e.g., Gaussian 16) can model tautomeric equilibria and predict dominant forms .

Advanced: How do substituents (e.g., trifluoromethoxy) modulate electronic properties?

Methodological Answer:

- Electron-Withdrawing Effects : The -OCF₃ group decreases electron density on the benzamide ring, enhancing electrophilicity.

- Experimental Validation :

- Cyclic Voltammetry : Measure reduction potentials to quantify electron-withdrawing strength .

- Hammett Constants : Correlate substituent effects with reaction rates in nucleophilic substitutions .

Advanced: How can biological activity be systematically evaluated?

Methodological Answer:

- In Vitro Assays :

- In Silico Docking : Use AutoDock Vina to predict binding modes to target proteins (e.g., COX-2) .

Advanced: How to resolve contradictions in crystallographic data refinement?

Methodological Answer:

- Data Validation Tools : Use PLATON to check for missed symmetry or twinning .

- Multi-Software Refinement : Compare SHELXL (for small-molecule precision) with Phenix (for handling disorder) .

- High-Resolution Data : Collect data at synchrotron facilities (λ = 0.7–1.0 Å) to improve resolution .

Advanced: How to develop a quantitative analytical method for this compound?

Methodological Answer:

Table 1: HPLC Parameters for Quantification

| Parameter | Condition |

|---|---|

| Column | C18 (250 mm × 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile/0.1% TFA (70:30 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time | ~8.2 min |

| LOD/LOQ | 0.1 µg/mL / 0.3 µg/mL |

Validation via LC-MS (ESI+) confirms molecular ion [M+H]⁺ at m/z 483.1 .

Advanced: What mechanistic insights exist for triazole ring formation?

Methodological Answer:

- Intermediate Isolation : Trap thiosemicarbazide intermediates via TLC monitoring (Rf ~0.3 in ethyl acetate) .

- Kinetic Studies : Use stopped-flow IR to track cyclization rates under varying pH (optimally pH 4–5) .

- Isotopic Labeling : ¹⁵N-labeled hydrazide precursors reveal intramolecular cyclization pathways via 2D NMR .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.